5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Description
5-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid (CAS: 1000933-93-6) is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 2,5-dimethylpyrrole group and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 221.28 g/mol .
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)10-6-5-9(15-10)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
LVOSRPLPGSITRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(S2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation via Condensation with Hexane-2,5-dione
One of the principal routes to access the 2,5-dimethylpyrrole moiety involves the condensation of hydrazide or amine precursors with hexane-2,5-dione (a diketone), under acidic catalysis. This approach has been demonstrated in the synthesis of related pyrrole derivatives and can be adapted for the target compound.
-
- Solvent: Propan-2-ol (isopropanol) or methanol
- Catalyst: Acetic acid (catalytic amount)
- Temperature: Reflux (~82°C for isopropanol)
- Reaction time: Approximately 4 hours
Mechanism:
The diketone condenses with the hydrazide or amine, forming the pyrrole ring via cyclization and dehydration steps. The methyl groups at positions 2 and 5 of the pyrrole ring originate from the diketone.Example from literature:
A study reported the synthesis of 2,5-dimethylpyrrole derivatives by reacting hydrazide intermediates with hexane-2,5-dione in the presence of acetic acid in refluxing propan-2-ol for 4 hours, yielding the pyrrole ring confirmed by characteristic NMR signals (1H singlets at ~1.95 ppm for methyl groups and ~5.78 ppm for pyrrole CH).
Thiophene Ring Functionalization and Carboxylation
The thiophene-2-carboxylic acid core can be prepared or functionalized via:
Direct carboxylation of thiophene derivatives:
Lithiation of thiophene at position 2 followed by quenching with carbon dioxide to introduce the carboxylic acid group.Cross-coupling reactions:
Attachment of the pyrrole substituent at the 5-position of thiophene can be achieved via palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) using appropriately functionalized pyrrole and thiophene derivatives.
Solvent- and Catalyst-Free Pyrrole Synthesis (Green Chemistry Approach)
A patented method describes a solvent- and catalyst-free synthesis of pyrrole derivatives bonded to diols, which can be adapted to pyrrole-thiophene systems to minimize environmental impact:
- Process:
- First stage: Reactants are combined without solvents or organic diluents, forming an intermediate.
- Second stage: The intermediate is heated at 100-200°C for 1 to 500 minutes or treated with carbon allotropes to complete pyrrole ring formation.
- This method avoids polluting waste and chemical catalysts.
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry and Molecular Weight
Summary Table of Preparation Routes
Research Findings and Practical Considerations
The condensation approach using hexane-2,5-dione is a reliable route to obtain the 2,5-dimethylpyrrole substituent with good yields and well-defined spectral characteristics, facilitating structural confirmation.
The solvent- and catalyst-free method offers a green alternative, reducing environmental impact and avoiding hazardous reagents, which is beneficial for scale-up and industrial applications.
Cross-coupling methods provide versatility for structural modifications but may involve more complex reaction setups and cost considerations.
Analytical data such as 1H and 13C NMR spectra provide definitive proof of the pyrrole ring formation and substitution patterns, crucial for confirming the success of synthetic routes.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane[3][3].
Scientific Research Applications
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of GATA family proteins, making it useful in studies of gene regulation and cell differentiation.
Medicine: Potential therapeutic applications in diseases where GATA3 and Th2 cell differentiation play a role, such as asthma and certain cancers.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The compound exerts its effects by targeting the DNA-binding activity of GATA3 and other GATA family proteins. It inhibits the interaction between GATA3 and SOX4, which is crucial for the differentiation of Th2 cells. By suppressing Th2 cell differentiation, it reduces the production of Th2 cytokines, which are involved in various immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between the compound and its analogues:
Key Comparative Analysis
Functional Group Modifications
- Carboxylic Acid vs. Ester Derivative: The methyl ester derivative (C₁₂H₁₃NO₂S) replaces the carboxylic acid with an ester group, increasing lipophilicity. This modification enhances solubility in organic solvents, making it a preferable intermediate in synthetic routes . However, the carboxylic acid form is more reactive in hydrogen bonding, critical for biological interactions.
- Pyrazole vs. Pyrrole Substituents: The pyrazole-containing analogue (C₁₂H₁₂N₄O₄S) introduces a nitro group, which is electron-withdrawing.
Physicochemical Properties
Molecular Weight and Solubility:
Thiophene-2-carboxylic acid (128.15 g/mol) lacks the bulky pyrrole group, resulting in higher aqueous solubility compared to its substituted counterparts. The pyrrole and pyrazole derivatives exhibit reduced solubility due to increased hydrophobicity .Thermal and Chemical Stability: The discontinued status of 5-(2,5-dimethylpyrrole)thiophene-2-carboxylic acid may reflect stability challenges under storage (e.g., sensitivity to light or moisture), whereas simpler analogues like thiophene-2-carboxylic acid are more robust .
Biological Activity
5-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₂S |
| Molecular Weight | 221.28 g/mol |
| CAS Number | 1000933-93-6 |
| Appearance | Powder |
| Melting Point | 188-190 °C |
| Solubility | Slightly soluble in chloroform and methanol |
The unique structure of this compound, featuring both pyrrole and thiophene rings along with a carboxylic acid functional group, suggests potential for diverse biological interactions and activities .
Synthesis
Synthesis methods for 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involve multi-step organic reactions that incorporate the pyrrole and thiophene moieties. The synthesis can be optimized for yield and purity through various reaction conditions, including temperature control and choice of solvents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid. For instance, derivatives of pyrrole have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies indicate that certain derivatives can reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
The mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival. Molecular docking studies suggest that these compounds may bind effectively to active sites of enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-(2,5-Dimethyl...) | A549 | 10.5 | |
| Analog X | A549 | 8.0 | |
| Analog Y | HCT116 | 12.0 |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antimicrobial activity. Research has demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
The following table summarizes some findings regarding the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | >128 | |
| Mycobacterium tuberculosis | 16 |
Case Studies
- Anticancer Study : A study involving a series of pyrrole derivatives showed that compounds structurally related to 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid exhibited selective cytotoxicity towards A549 cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
- Antimicrobial Evaluation : Another investigation highlighted the effectiveness of this compound against resistant bacterial strains in vitro, suggesting that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .
Future Directions
The promising biological activities associated with 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid warrant further exploration. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.
- Structural Modifications : Investigating analogs with modified structures to enhance potency and selectivity against specific targets.
Q & A
Q. How to address contradictions in reactivity data during functionalization?
- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., ring-opening vs. substitution). Use isotopic labeling (²H/¹³C) to track mechanistic pathways or conduct kinetic studies under varying temperatures/pH. Cross-validate with computational transition-state modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
